molecular formula C13H11ClN6O5 B11530375 (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

(2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

Cat. No.: B11530375
M. Wt: 366.72 g/mol
InChI Key: FUQYGOOJVDOUBY-OMCISZLKSA-N
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Description

(2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a nitrohydrazinecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Formation of the nitrohydrazinecarboximidamide moiety: This step involves the reaction of hydrazine derivatives with nitro compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or nitrophenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide: This compound is unique due to its specific combination of functional groups.

    (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide analogs: Compounds with similar structures but different substituents on the furan or nitrophenyl rings.

Uniqueness

The uniqueness of (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClN6O5

Molecular Weight

366.72 g/mol

IUPAC Name

1-[(E)-[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine

InChI

InChI=1S/C13H11ClN6O5/c1-7-4-11(19(21)22)9(5-10(7)14)12-3-2-8(25-12)6-16-17-13(15)18-20(23)24/h2-6H,1H3,(H3,15,17,18)/b16-6+

InChI Key

FUQYGOOJVDOUBY-OMCISZLKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/N/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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